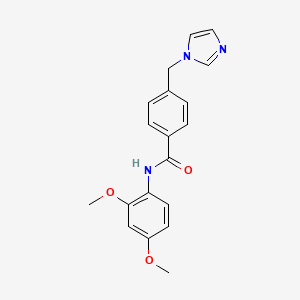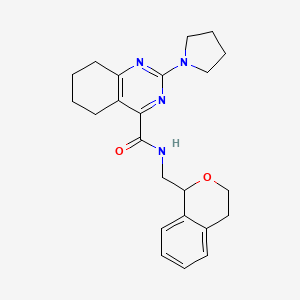![molecular formula C14H10BrNO6S B6026923 4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid](/img/structure/B6026923.png)
4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid, also known as BCSB, is a chemical compound that has been widely used in scientific research. It is a derivative of benzoic acid and is characterized by its bromine, carboxy, and sulfonamide functional groups. BCSB has been studied for its various applications in the fields of biochemistry and pharmacology.
作用机制
The mechanism of action of 4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid involves its ability to bind to the active site of the carbonic anhydrase enzyme, thereby inhibiting its activity. This results in a decrease in the production of bicarbonate ions, which are important in maintaining the pH balance of the body. This compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to decrease the activity of carbonic anhydrase, which can lead to a decrease in the production of bicarbonate ions. This can affect the pH balance of the body and can lead to metabolic acidosis. This compound has also been shown to inhibit the growth of cancer cells, which can potentially lead to its use as an anticancer agent.
实验室实验的优点和局限性
The advantages of using 4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid in lab experiments include its ability to selectively inhibit the activity of carbonic anhydrase, which can be useful in studying its role in various physiological processes. This compound has also been shown to have potential as an anticancer agent, which can be useful in studying its mechanism of action and potential use in cancer therapy. The limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
未来方向
There are several future directions for the study of 4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid. One potential direction is to further investigate its potential use as an anticancer agent, including its mechanism of action and potential use in combination with other anticancer agents. Another potential direction is to study its effects on other physiological processes, such as its role in the regulation of blood pressure. Further studies are also needed to determine the safety and efficacy of this compound in vivo, including its potential side effects and toxicity.
合成方法
The synthesis of 4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid involves several steps, starting with the reaction of 4-bromo-3-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-aminobenzenesulfonamide and sodium bicarbonate to produce this compound. The final product is purified through recrystallization.
科学研究应用
4-bromo-3-{[(4-carboxyphenyl)amino]sulfonyl}benzoic acid has been used in scientific research for its various applications in the fields of biochemistry and pharmacology. It has been studied as a potential inhibitor of the enzyme carbonic anhydrase, which is involved in various physiological processes such as acid-base balance and respiration. This compound has also been investigated for its potential use as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
属性
IUPAC Name |
4-bromo-3-[(4-carboxyphenyl)sulfamoyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrNO6S/c15-11-6-3-9(14(19)20)7-12(11)23(21,22)16-10-4-1-8(2-5-10)13(17)18/h1-7,16H,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDUZFMRLCJYKQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrNO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1,2-dihydro-5-acenaphthylenyl[1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6026852.png)
![5-{4-[(4-chlorobenzyl)oxy]-3-ethoxy-5-iodobenzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6026861.png)
![4-(4-chlorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6026866.png)

![1-isopropyl-4-[5-(3-methoxyphenyl)-1H-imidazol-2-yl]-2-pyrrolidinone](/img/structure/B6026872.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-6-{[(5-methyl-3-isoxazolyl)methyl]amino}nicotinamide](/img/structure/B6026878.png)
![N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}-2-pyrazinamine](/img/structure/B6026882.png)

![3-{methyl[2-(2-pyridinyl)ethyl]amino}-N-[2-(trifluoromethyl)phenyl]-1-piperidinecarboxamide](/img/structure/B6026891.png)
![N-[(1-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-3-piperidinyl)methyl]-2-thiophenecarboxamide](/img/structure/B6026911.png)
![1-[5-methyl-2-(3-methylphenyl)-1,3-oxazol-4-yl]-N-(2-pyridinylmethyl)-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6026915.png)
![2-[(4-amino-6-oxo-5-phenyl-1,6-dihydro-2-pyrimidinyl)thio]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B6026919.png)